molecular formula C6H12O6 B102514 L-Tagatose CAS No. 17598-82-2

L-Tagatose

Cat. No.: B102514
CAS No.: 17598-82-2
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-LFRDXLMFSA-N
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Description

Isolicoflavonol is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in plants such as Glycyrrhiza inflata. Isolicoflavonol has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects .

Biochemical Analysis

Biochemical Properties

L-Tagatose plays a significant role in biochemical reactions, particularly in the isomerization of sugars. One of the key enzymes involved in the production of this compound is L-arabinose isomerase. This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose and D-galactose to this compound . The interaction between this compound and L-arabinose isomerase is crucial for its bioconversion. The enzyme exhibits optimal activity at specific temperatures and pH levels, and requires metal ions such as magnesium as cofactors for its catalytic efficiency .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in carbohydrate metabolism and insulin signaling. This modulation can lead to improved glucose tolerance and reduced insulin resistance, making this compound a potential therapeutic agent for managing diabetes and metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been found to inhibit the activity of certain glycosidases, which are enzymes involved in the breakdown of complex carbohydrates . This inhibition can lead to reduced glucose absorption and lower blood sugar levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve glucose tolerance and reduce body weight in diabetic and obese animal models . At high doses, this compound can cause gastrointestinal disturbances and other adverse effects . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the glycolytic pathway. It interacts with enzymes such as hexokinase and phosphofructokinase, which are key regulators of glucose metabolism . This compound can also affect the levels of metabolites such as glucose-6-phosphate and fructose-6-phosphate, leading to changes in metabolic flux and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, glucose transporters can facilitate the uptake of this compound into cells, where it can be utilized in metabolic processes . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it can exert its effects on cellular metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isolicoflavonol can be synthesized through various chemical reactions. One common method involves the use of zinc (II) chloride and hydrogen chloride in diethyl ether under cooling conditions, followed by a series of reactions involving potassium carbonate in acetone, potassium hydroxide in methanol, iodine in dimethyl sulfoxide, and sodium carbonate in a mixture of acetone, dichloromethane, and water .

Industrial Production Methods

Industrial production of isolicoflavonol typically involves extraction from natural sources such as Glycyrrhiza inflata. The extraction process includes drying and grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate isolicoflavonol .

Chemical Reactions Analysis

Types of Reactions

Isolicoflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Isolicoflavonol has a wide range of scientific research applications:

Mechanism of Action

Isolicoflavonol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Isolicoflavonol is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Isolicoflavonol stands out due to its potent inhibition of human carboxylesterase 2 (hCES2A), making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318451
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-82-2, 551-68-8
Record name L-Tagatose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tagatose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAGATOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is L-tagatose, and how does it differ from other sugars?

A1: this compound is a rare ketohexose, meaning it's a six-carbon sugar with a ketone group. Unlike common sugars like glucose or fructose, this compound is found in very low amounts in nature. []

Q2: How is this compound produced?

A2: this compound can be produced through various methods, including:

  • Microbial conversion: Bacteria like Enterobacter aerogenes and Klebsiella pneumoniae can convert L-psicose and galactitol, respectively, into this compound. [, , ]
  • Enzymatic synthesis: Enzymes like D-tagatose 3-epimerase, L-arabinose isomerase, and galactitol dehydrogenase can be used to convert readily available sugars like D-fructose, D-galactose, and galactitol into this compound. [, , , , , , , , , ]
  • Chemical synthesis: While less common, this compound can be synthesized chemically, for example, using a Zn(II)-mediated addition of 2-furyllithium to a polyoxygenated aldehyde derived from L-threose. [, ]

Q3: Are there analytical methods to identify and quantify this compound?

A3: Yes, this compound can be identified and quantified using methods like High-Performance Liquid Chromatography (HPLC), 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and optical rotation measurements. [, ]

Q4: What are the potential applications of this compound?

A4: this compound has shown potential in several areas, including:

  • Low-calorie sweetener: this compound has a similar sweetness profile to sucrose but with a significantly lower caloric value, making it a potential sugar substitute. [, ]
  • Pharmaceutical applications: this compound can be used as a chiral building block for synthesizing various pharmaceutical compounds. []

Q5: How does this compound compare to other rare sugars like D-psicose and D-tagatose?

A5: All three are ketohexoses, but they differ in their stereochemistry. This leads to variations in their sweetness, metabolic pathways, and potential applications. For example, D-psicose has shown promising anti-diabetic effects, while D-tagatose is already used commercially as a low-calorie sweetener. [, , , , , ]

Q6: Are there any studies on the effects of this compound on human health?

A6: While research on this compound is ongoing, current studies are primarily focused on its production and characterization. More comprehensive studies are needed to fully understand its effects on human health, including its absorption, metabolism, and potential benefits or risks. []

Q7: What enzymes are involved in the production of this compound, and how can their efficiency be improved?

A7: Several enzymes play a crucial role in this compound production:

  • D-tagatose 3-epimerase (DTE): Catalyzes the conversion of D-fructose to D-psicose and L-sorbose to this compound. Directed evolution has been employed to enhance DTE's activity and stability, leading to highly efficient biocatalysts for rare sugar production. [, ]
  • L-arabinose isomerase: This enzyme converts D-galactose to D-tagatose. Thermostable variants have been immobilized for continuous production in bioreactors, enhancing stability and enabling higher yields. [, , ]
  • Galactitol dehydrogenase: This enzyme facilitates the conversion of galactitol to this compound. Combining it with NADH oxidase enables efficient this compound synthesis through in situ cofactor regeneration. [, ]

Q8: How is the efficiency of enzymatic this compound production optimized?

A8: Several strategies are employed for optimization:

  • Enzyme engineering: Techniques like directed evolution enhance enzyme properties like activity, stability, and substrate specificity. This has led to the development of thermostable variants and mutants with improved performance for specific substrates. [, ]
  • Immobilization: Immobilizing enzymes on various supports enhances their stability and reusability, making the production process more cost-effective. Packed-bed bioreactors with immobilized enzymes have been successfully used for continuous this compound production. [, , ]
  • Process optimization: Factors such as pH, temperature, substrate concentration, and the presence of metal ions like manganese are crucial for optimizing enzymatic reactions and maximizing this compound yield. [, , , ]

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